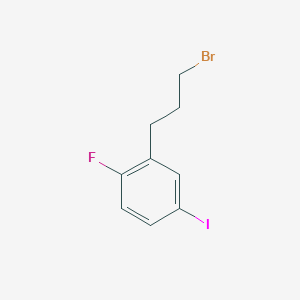
1-(3-Bromopropyl)-2-fluoro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-fluoro-5-iodobenzene is an organic compound that features a benzene ring substituted with bromopropyl, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-fluoro-5-iodobenzene typically involves a multi-step process. One common method is the halogenation of a suitable benzene derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with a benzene derivative that has the desired substitution pattern.
Fluorination and Iodination: The fluoro and iodo groups are introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents such as N-fluorobenzenesulfonimide and iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-fluoro-5-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Halogenating agents like N-fluorobenzenesulfonimide and iodine monochloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or functionalized benzene derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-2-fluoro-5-iodobenzene has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: It is a valuable building block for constructing complex organic molecules with multiple functional groups.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-5-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-fluorobenzene: Lacks the iodo group, which may result in different reactivity and applications.
1-(3-Bromopropyl)-5-iodobenzene:
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene: Substitution of bromine with chlorine can alter the compound’s reactivity and stability.
Uniqueness: 1-(3-Bromopropyl)-2-fluoro-5-iodobenzene is unique due to the presence of both fluoro and iodo groups, which can significantly influence its chemical behavior and interactions. This combination of substituents makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C9H9BrFI |
|---|---|
Molecular Weight |
342.97 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-fluoro-4-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
InChI Key |
QFSNFXVDPFQGFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)CCCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















